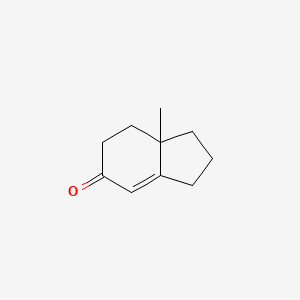
7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a derivative of indanone, characterized by a methyl group at the 7a position and a tetrahydroindenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one can be synthesized through several methods. One common synthetic route involves the reaction of 1-butene-2-one with 2-methylcyclopentanone . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl group and other positions on the indanone ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indanone structure.
Scientific Research Applications
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one include:
- (S)- (+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5 (6H)-dione
- (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione
- (+)-7,7a-Dihydro-7α, β-methyl-1,5 (6H)-indandione
Uniqueness
What sets 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one apart from similar compounds is its specific structural configuration and the presence of the methyl group at the 7a position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
17299-55-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C10H14O/c1-10-5-2-3-8(10)7-9(11)4-6-10/h7H,2-6H2,1H3 |
InChI Key |
LILOWCFFUDWRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1=CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
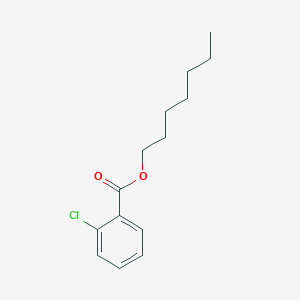
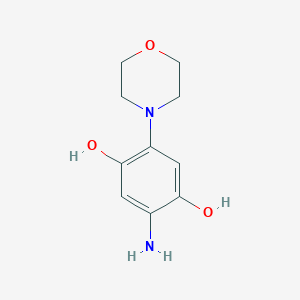
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
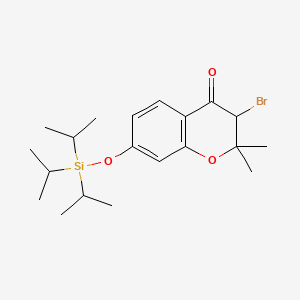
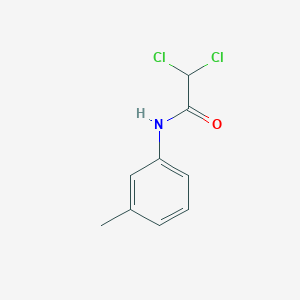
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
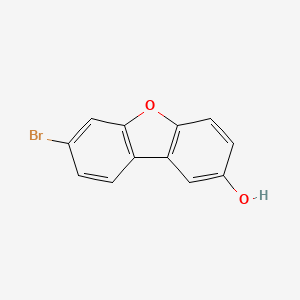
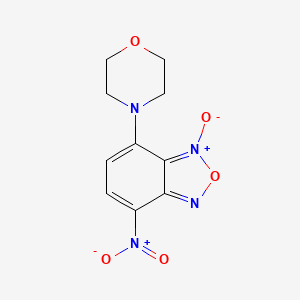
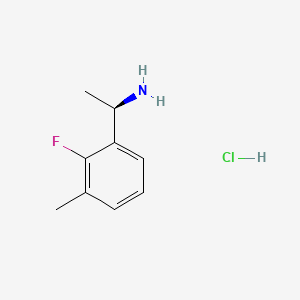
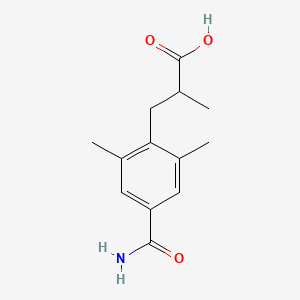
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
